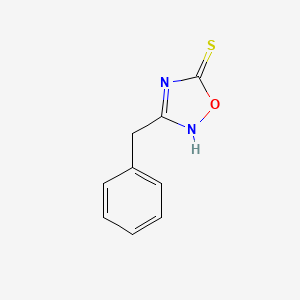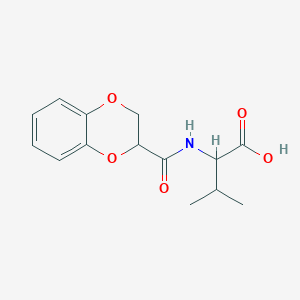
N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-[(2,3-ジヒドロ-1,4-ベンゾジオキシン-2-イル)ホルマミド]-3-メチルブタン酸は、ベンゾジオキシン環とホルマミド基を含むユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
(2S)-2-[(2,3-ジヒドロ-1,4-ベンゾジオキシン-2-イル)ホルマミド]-3-メチルブタン酸の合成は、一般的に、容易に入手可能な前駆体から始まり、複数のステップを必要とします。一般的な合成経路の1つには、環化反応によるベンゾジオキシン環の形成と、それに続くホルミル化反応によるホルマミド基の導入が含まれます。最後のステップでは、適切な立体化学を確保するために、制御された条件下でメチルブタン酸部分を付加します。
工業生産方法
この化合物の工業生産には、同様の合成経路が採用される場合がありますが、反応効率と収率を向上させるために、連続フロー反応器を用いてより大規模に行われます。触媒の使用と最適化された反応条件は、合成プロセスのスケーラビリティをさらに向上させることができます。
化学反応の分析
反応の種類
(2S)-2-[(2,3-ジヒドロ-1,4-ベンゾジオキシン-2-イル)ホルマミド]-3-メチルブタン酸は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応する酸化物を形成するために酸化することができます。
還元: 還元反応は、アミンまたはアルコールを生成することができます。
置換: 求核置換反応は、異なる官能基を導入することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) と三酸化クロム (CrO₃) があります。
還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤が頻繁に使用されます。
置換: ハロゲン (Cl₂, Br₂) や求核剤 (NH₃, OH⁻) などの試薬が特定の条件下で使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はカルボン酸を生成する可能性があり、還元は第一級または第二級アミンを生成する可能性があります。
科学的研究の応用
(2S)-2-[(2,3-ジヒドロ-1,4-ベンゾジオキシン-2-イル)ホルマミド]-3-メチルブタン酸は、科学研究において幅広い応用範囲を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: その潜在的な生物学的活性と生体分子との相互作用について調査されています。
医学: さまざまな疾患の治療における治療的可能性について探索されています。
工業: 新しい材料や化学プロセスの開発に利用されています。
作用機序
(2S)-2-[(2,3-ジヒドロ-1,4-ベンゾジオキシン-2-イル)ホルマミド]-3-メチルブタン酸の作用機序は、特定の分子標的と経路との相互作用に関係しています。この化合物は、酵素または受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途と状況によって異なる場合があります。
類似化合物との比較
類似化合物
4,5-ジヒドロキシ-1,3-ベンゼンジスルホン酸: 同様のベンゼン環構造を持つ抗酸化化合物.
カフェイン: プリン構造を持つアルカロイドで、覚醒作用で知られています.
ユニークさ
(2S)-2-[(2,3-ジヒドロ-1,4-ベンゾジオキシン-2-イル)ホルマミド]-3-メチルブタン酸は、官能基と立体化学の特定の組み合わせによってユニークであり、他の類似化合物には見られない独特の化学的および生物学的特性を付与します。
特性
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-8(2)12(14(17)18)15-13(16)11-7-19-9-5-3-4-6-10(9)20-11/h3-6,8,11-12H,7H2,1-2H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPKRXAQQHHLFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1COC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
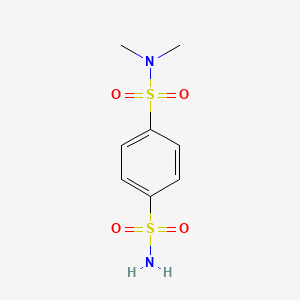
![[4-Acetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12314523.png)



![rac-(2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylpiperidine-3-carboxylic acid, cis](/img/structure/B12314545.png)
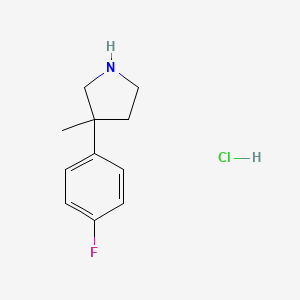
![7-(Piperidin-4-yl)tetrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B12314559.png)
![N-[(2,4-dimethylphenyl)methyl]-2-hydroxy-N-methylacetamide](/img/structure/B12314567.png)
![5-hydroxy-1-[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B12314570.png)
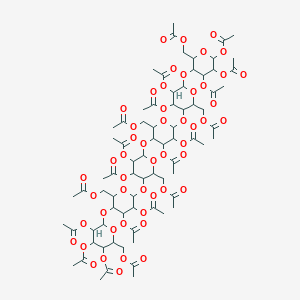
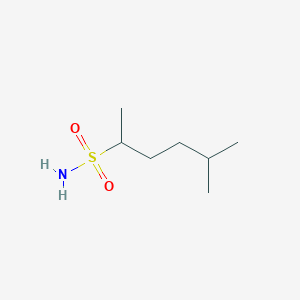
![8-Oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate](/img/structure/B12314594.png)
